N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide
Description
N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide is a compound that features a 1,3-benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This moiety is known for its broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(18)17-13-3-5-14(6-4-13)19-9-12-2-7-15-16(8-12)21-10-20-15/h2-8H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWRFBSGNMLMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320733 | |
| Record name | N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
915881-46-8 | |
| Record name | N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. This intermediate then reacts with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide can be compared with other similar compounds that contain the 1,3-benzodioxole moiety. Some of these similar compounds include:
N-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide: Similar structure but with a carbamoylamino group instead of a methoxy group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a 1,3-benzodioxole moiety fused to an indole ring, showing anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
